molecular formula C15H23NO4S2 B2611409 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 2320465-44-7

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2611409
CAS No.: 2320465-44-7
M. Wt: 345.47
InChI Key: MYPJKNSFXCEXEG-UHFFFAOYSA-N
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Description

N-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a tetrahydrothiophene (thiolane) ring substituted with a 2-hydroxyethoxy group and a benzenesulfonamide moiety. The compound’s structure combines a sulfur-containing heterocycle with a polar hydroxyethoxy chain and a hydrophobic aromatic sulfonamide group.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-12-3-4-13(2)14(9-12)22(18,19)16-10-15(20-7-6-17)5-8-21-11-15/h3-4,9,16-17H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPJKNSFXCEXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesis, structural characteristics, and pharmacological implications based on available research findings.

Antimicrobial Properties

Thiophene derivatives, including compounds similar to this compound, have been documented to exhibit significant antimicrobial activity. Studies indicate that the sulfonamide group can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

Anti-inflammatory Effects

Research suggests that compounds containing thiophene rings may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response.

Case Studies

  • In vitro Studies : A study reported that a related thiophene derivative demonstrated effective inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell walls was highlighted as a key factor in its antimicrobial efficacy.
  • In vivo Studies : Animal models have shown that similar compounds can reduce edema and inflammation in induced arthritis models, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydrothiophene : Starting from commercially available thiophene derivatives.
  • Alkylation Reaction : Introducing the hydroxyethoxy group through an alkylation reaction.
  • Sulfonamide Formation : Reacting with sulfonyl chloride to form the sulfonamide linkage.
  • Final Modifications : Adjusting substituents to achieve the desired biological activity.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-5-methylthiophene-2-sulfonamide2310205-77-5Contains a sulfonamide group; similar biological activity expected.
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate2689-70-5Exhibits different functional groups; used in medicinal chemistry studies.
Methyl 3-hydroxythiophen-2-carboxylate5118-06-9Simpler thiophene derivative; serves as a comparison point for reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with sulfonylurea herbicides, such as metsulfuron-methyl and ethametsulfuron methyl ester , which are triazine-based sulfonylureas (see Table 1 ). However, key differences in core structure, substituents, and physicochemical properties distinguish its behavior and efficacy.

Table 1: Structural and Functional Comparison

Property N-((3-(2-Hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,5-dimethylbenzenesulfonamide Metsulfuron-methyl Ethametsulfuron Methyl Ester
Core Structure Tetrahydrothiophene + benzenesulfonamide 1,3,5-Triazine + sulfonylurea + benzoate 1,3,5-Triazine + sulfonylurea + benzoate
Key Substituents 2-Hydroxyethoxy, 2,5-dimethylbenzene Methoxy, methyl groups Ethoxy, methylamino groups
Molecular Weight (g/mol)* ~355.4 (calculated) 381.4 410.4
Hydrophilicity Moderate (due to hydroxyethoxy group) Low (methoxy enhances lipophilicity) Moderate (ethoxy balances polarity)
Mechanistic Class Likely sulfonamide enzyme inhibitor (hypothesized) Acetolactate synthase (ALS) inhibitor Acetolactate synthase (ALS) inhibitor

Key Differences

In contrast, triazine-based sulfonylureas (e.g., metsulfuron-methyl) rely on nitrogen-rich cores for ALS inhibition . The hydroxyethoxy group increases water solubility compared to the methoxy/ethoxy groups in sulfonylureas, possibly improving environmental mobility .

Biological Activity: Sulfonylureas like metsulfuron-methyl inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The target compound’s benzenesulfonamide group may instead target other enzymes (e.g., carbonic anhydrase or dihydropteroate synthase), common in sulfonamide pharmacophores .

Stability and Metabolism :

  • The tetrahydrothiophene ring may confer greater metabolic stability compared to triazine rings, which are prone to hydrolysis in acidic environments. This could extend the compound’s half-life in biological systems.

Research Findings and Hypotheses

  • Synthetic Accessibility : The compound’s tetrahydrothiophene scaffold is synthetically challenging compared to triazine-based sulfonylureas, which are well-established in agrochemical synthesis .
  • Ecotoxicity : The hydroxyethoxy group may reduce soil adsorption compared to purely hydrophobic sulfonylureas, posing different environmental risks.

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